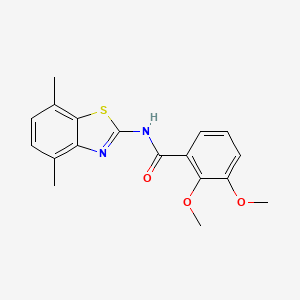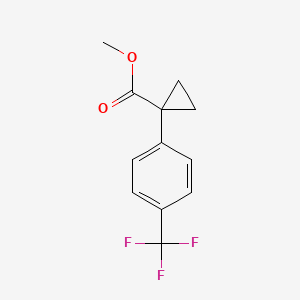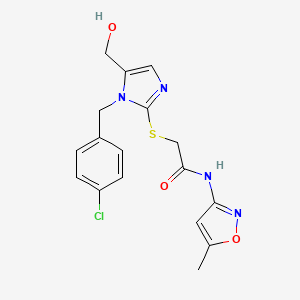![molecular formula C18H19NS B2732541 3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole CAS No. 681280-04-6](/img/structure/B2732541.png)
3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Preparation and Reactivity of Indole Derivatives
Synthesis of Indole Derivatives : The preparation of various sulfur-containing indole derivatives demonstrates the versatility of indole chemistry. For instance, compounds such as 2-methylsulfanyl- and 2-phenylsulfanyl-1H-isoindole-1,3-(2H)-diones have been synthesized in good yields, highlighting the potential for generating a wide range of indole-based molecules with varied functional groups (Klose, Reese, & Song, 1997).
Reactions with Arylsulphonyl Azides : Indole derivatives, including 1,3-dimethylindole, have been shown to react with arylsulphonyl azides, forming compounds that exist in both aminoindole and iminoindoline forms. This reactivity could suggest potential pathways for functionalizing compounds similar to "3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole" for various applications (Bailey, Buckley, & Warr, 1972).
Chemical Properties and Applications
Oxidative Cleavage of Indoles : The oxidative cleavage of 3-substituted indoles using copper(II) salts in the presence of pyridine under an oxygen atmosphere has been studied, with the formation of various cleavage products. Such reactions could be pertinent for understanding the oxidative behavior of sulfur-substituted indole derivatives and their potential applications in synthetic chemistry (Tsuji, Kezuka, Takayanagi, & Yamamoto, 1981).
Formation of Indoles from o-Alkenylanilides : The reaction of certain sulfonium compounds with o-allylphenol and subsequent treatments has been shown to yield various indole derivatives, demonstrating the synthetic utility of indole formations in producing complex molecules for further research and development (Okuma, Yasuda, Takeshita, Shioji, & Yokomori, 2007).
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-13-8-9-14(2)15(10-13)12-20-18-11-19(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHHIMNLBFDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2732460.png)
![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)



![N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2732472.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)
![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2732475.png)
![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)
![2-Indol-1-yl-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2732477.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2732479.png)